N-(4-(1H-tetrazol-1-yl)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
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Overview
Description
N-(4-(1H-tetrazol-1-yl)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide: is a complex organic compound that features a tetrazole ring, a phenyl group, a tetrahydrothiophene ring, and a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-tetrazol-1-yl)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile.
Coupling with Phenyl Group: The tetrazole ring is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.
Formation of Tetrahydrothiophene Ring: The tetrahydrothiophene ring is synthesized separately, often through the reduction of a thiophene derivative.
Coupling with Nicotinamide: Finally, the tetrahydrothiophene ring is coupled with the nicotinamide moiety through an etherification reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrothiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro group of the nicotinamide moiety, converting it to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(1H-tetrazol-1-yl)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
In industry, the compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-(1H-tetrazol-1-yl)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring may mimic the structure of biological molecules, allowing it to bind to specific sites and modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(1H-tetrazol-1-yl)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)benzamide
- N-(4-(1H-tetrazol-1-yl)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)pyridine
Uniqueness
N-(4-(1H-tetrazol-1-yl)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is unique due to the presence of the nicotinamide moiety, which can interact with biological systems in ways that other similar compounds cannot. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[4-(tetrazol-1-yl)phenyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2S/c24-16(15-2-1-8-18-17(15)25-14-7-9-26-10-14)20-12-3-5-13(6-4-12)23-11-19-21-22-23/h1-6,8,11,14H,7,9-10H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGYPMWBNXXEQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=C(C=CC=N2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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